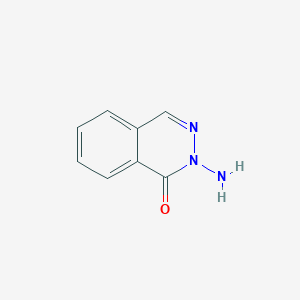

2-Aminophthalazin-1(2H)-one

Description

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-aminophthalazin-1-one |

InChI |

InChI=1S/C8H7N3O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H,9H2 |

InChI Key |

NBBPMHOSIZHWBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminophthalazin 1 2h One and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for constructing the phthalazinone core often rely on cyclocondensation and Friedel-Crafts reactions. These foundational techniques have been instrumental in the initial exploration of this class of compounds.

Hydrazine-Mediated Cyclocondensation Strategies

A prevalent and long-standing method for the synthesis of phthalazin-1(2H)-ones involves the cyclocondensation of 2-acylbenzoic acids or their equivalents with hydrazine (B178648) derivatives. This approach is initiated by the reaction of a suitable starting material, such as 2-(propionyl)benzoic acid, with hydrazine hydrate (B1144303). orgsyn.org The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the phthalazinone ring system. To enhance the electrophilicity of the carboxylic acid and facilitate the initial nucleophilic attack by hydrazine, activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are often employed. Another variation involves the reaction of phthalic anhydride (B1165640) with hydrazine, which can also lead to the formation of the phthalazinone core. thieme-connect.com

In a specific example, the synthesis of 4-methylphthalazin-1(2H)-one starts from 2-(propionyl)benzoic acid. The reaction is typically carried out in a solvent such as acetonitrile (B52724) or dimethylformamide. Critical parameters for a successful reaction include careful control of the reaction temperature during cyclization, generally between 60–80°C, and maintaining appropriate stoichiometric ratios of hydrazine to the starting intermediate to minimize the formation of side products.

Friedel–Crafts Reaction and Subsequent Cyclization Protocols

The Friedel–Crafts reaction provides an alternative pathway to phthalazinone precursors, which can then be cyclized to form the desired heterocyclic system. wikipedia.org This methodology typically involves the acylation or alkylation of an aromatic ring. In the context of phthalazinone synthesis, a common approach is the Friedel–Crafts acylation of a phenol (B47542) with phthalic anhydride. This reaction forms an intermediate, such as a 2-(4'-hydroxybenzoyl)benzoic acid, which can subsequently undergo cyclization with hydrazine to yield a 4-substituted phthalazin-1(2H)-one.

For instance, the synthesis of 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one derivatives can be achieved by refluxing phthalic anhydride with a substituted phenol in acetic acid, followed by fusion with hydrazine. The resulting product is often purified by recrystallization from a suitable solvent like ethanol (B145695) or chloroform.

Modern Catalytic Synthetic Pathways

To overcome the limitations of classical methods, such as harsh reaction conditions and lack of regioselectivity, modern catalytic approaches have been developed. These include palladium-catalyzed reactions and multicomponent reactions, which offer greater efficiency and diversity in the synthesis of 2-aminophthalazin-1(2H)-one derivatives.

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds in the synthesis of aminophthalazinones. researchgate.netwikipedia.org These methods often provide access to a wide range of derivatives with good yields and functional group tolerance. researchgate.netnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a key modern method for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of 4-aminophthalazin-1(2H)-one derivatives. thieme-connect.comresearchgate.net The process typically involves the reaction of a 4-bromophthalazinone with various amines in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov

The synthesis often begins with the preparation of N-substituted 4-bromophthalazin-1(2H)-ones. researchgate.netnih.gov The parent phthalazin-1(2H)-one is first brominated at the 4-position, followed by N-alkylation. nih.gov The resulting N-substituted 4-bromophthalazinone is then subjected to the Buchwald-Hartwig amination with a variety of primary and secondary amines, including aliphatic, aromatic, and cyclic amines, as well as polyamines. researchgate.netnih.gov This approach allows for the introduction of diverse amino groups at the 4-position of the phthalazinone core. researchgate.net The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

| Catalyst System | Reactants | Product | Yield |

| Pd(OAc)₂ / Xantphos | 4-bromophthalazinone, amine | 4-aminophthalazin-1(2H)-one derivative | Good |

| Pd₂(dba)₃ / BINAP | Aryl halide, amine | Aryl amine | High |

This table provides a general overview of catalyst systems used in Buchwald-Hartwig amination for the synthesis of aminophthalazinones and related compounds.

Multicomponent Reactions (MCRs) for Diverse Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have become a highly efficient strategy for generating molecular diversity. researchgate.netthieme-connect.com Several MCRs have been developed for the synthesis of 4-aminophthalazin-1(2H)-one derivatives, often utilizing palladium catalysis. frontiersin.orgacs.orgnih.gov

A notable example is the palladium-catalyzed three-component coupling of ortho-(pseudo)halobenzoates, hydrazines, and tert-alkyl isocyanides. thieme-connect.comthieme-connect.comnih.gov This reaction proceeds via an isocyanide insertion mechanism and subsequent lactamization to afford 4-aminophthalazin-1(2H)-ones. thieme-connect.comacs.org The use of microwave irradiation has been shown to improve reaction yields and shorten reaction times compared to conventional heating. thieme-connect.com Among various ligands, XantPhos has been identified as particularly effective for this transformation. thieme-connect.com This MCR offers a straightforward route to diversely substituted 4-aminophthalazin-1(2H)-ones, which can be challenging to synthesize regioselectively using classical methods. acs.orgresearchgate.net

Furthermore, the resulting unprotected 4-aminophthalazin-1(2H)-one can serve as a building block for further derivatization, such as in the Groebke–Blackburn–Bienaymé MCR, to generate more complex heterocyclic frameworks like imidazo[2,1-a]phthalazin-6-ones. thieme-connect.comthieme-connect.com

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Palladium-catalyzed MCR | ortho-halobenzoate, hydrazine, isocyanide | Pd(OAc)₂, Xantphos, MW | 4-Aminophthalazin-1(2H)-one |

| Groebke–Blackburn–Bienaymé MCR | 4-aminophthalazin-1(2H)-one, aldehyde, isocyanide | Acid catalyst | Imidazo[2,1-a]phthalazin-6-one |

This table summarizes key multicomponent reactions for the synthesis of 4-aminophthalazin-1(2H)-one and its derivatives.

Palladium-Catalyzed Isocyanide Insertion Methodologies

A significant advancement in the synthesis of 4-aminophthalazin-1(2H)-ones involves a palladium-catalyzed multicomponent reaction (MCR). thieme-connect.com This method utilizes the cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with the insertion of an isocyanide, followed by lactamization. nih.govacs.org This approach is particularly valuable as it provides a regioselective route to these compounds, a challenge often encountered with traditional synthetic methods. nih.govacs.org The use of isocyanides in this context offers several advantages over carbon monoxide, including being less hazardous and easier to handle, which also allows for greater molecular diversity. researchgate.net

The choice of ligand is crucial for the success of this transformation, with XantPhos being identified as a particularly effective ligand. thieme-connect.com The methodology is tolerant of a range of substituents on the starting materials, allowing for the synthesis of a diverse library of 4-aminophthalazin-1(2H)-one derivatives. acs.org However, it has been noted that this method is primarily limited to tertiary-substituted isocyanides. researchgate.netresearchgate.net

Table 1: Palladium-Catalyzed Synthesis of 4-Aminophthalazin-1(2H)-ones

| Reactants | Catalyst/Ligand | Conditions | Product | Yield | Reference |

| Methyl 2-bromobenzoate (B1222928), Hydrazine, tert-Butyl isocyanide | Pd(OAc)₂ | Microwave, 150°C, 5 min | 4-(tert-Butylamino)phthalazin-1(2H)-one | 98% | thieme-connect.de |

| 4-(tert-Butylamino)phthalazin-1(2H)-one | HBF₄ | Microwave, 160°C, 20 min | 4-Aminophthalazin-1(2H)-one | 84% (2 steps) | thieme-connect.de |

| o-(pseudo)halobenzoates, Hydrazines, Isocyanides | Pd catalyst/XantPhos | Microwave irradiation | 4-Aminophthalazin-1(2H)-ones | Good to Excellent | thieme-connect.com |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions present an alternative and effective strategy for the synthesis of aminophthalazinone derivatives. acs.org One prominent method involves the amination of 4-bromophthalazin-1(2H)-ones with primary amines, catalyzed by a mixed copper-copper oxide system. researchgate.netacs.org This approach is part of a multi-step synthesis that begins with the formation of phthalazin-1(2H)-ones from 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones and hydrazine. acs.org The subsequent regioselective bromination of the phthalazinone core at the 4-position sets the stage for the crucial copper-catalyzed amination step. researchgate.netacs.org

Table 2: Copper-Catalyzed Synthesis of 4-Aminophthalazin-1(2H)-ones

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| 4-Bromophthalazin-1(2H)-ones, Primary amines | Mixed Copper-Copper Oxide | Not specified | 4-Alkylamino and 4-Arylaminophthalazin-1(2H)-ones | Good | researchgate.netacs.org |

| N-substituted 4-bromophthalazinones, Amines | Not specified | Not specified | N-substituted 4-aminophthalazinones | Not specified | d-nb.inforesearchgate.net |

Regioselective Synthesis and Stereochemical Considerations

Regioselectivity is a critical aspect in the synthesis of substituted phthalazinones, and several methodologies have been developed to address this challenge. The palladium-catalyzed isocyanide insertion method, for example, offers a high degree of regioselectivity that is difficult to achieve through classical routes. nih.gov Similarly, a method involving the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine to form the phthalazinone core, followed by regioselective bromination and subsequent amination, provides a controlled approach to substituted 4-aminophthalazin-1(2H)-ones. researchgate.netacs.org

The bromination step is key to this regioselectivity. The use of benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) or a combination of Br₂ and KBr in an acetate (B1210297) buffer allows for the selective introduction of a bromine atom at the 4-position of the phthalazinone ring. acs.orgd-nb.info This 4-bromo derivative then serves as a versatile intermediate for introducing various amino groups via palladium or copper-catalyzed coupling reactions. researchgate.netresearchgate.net

Stereochemical considerations primarily arise when chiral centers are present in the substituents being introduced. While the core phthalazinone synthesis does not inherently create stereocenters, the use of chiral amines or other reagents in the derivatization steps would necessitate consideration of stereoisomerism. nih.gov The literature reviewed focuses primarily on achieving regioselectivity, with less emphasis on stereocontrolled syntheses unless a chiral starting material is employed.

Green Chemistry Approaches in 2-Aminophthalazin-1(2H)-one Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including 2-aminophthalazin-1(2H)-one and its derivatives, to minimize environmental impact and improve efficiency. rasayanjournal.co.inmdpi.com Key green approaches applicable to this synthesis include the use of multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of safer solvents and catalysts. rasayanjournal.co.inresearchgate.net

MCRs, such as the palladium-catalyzed isocyanide insertion reaction, are inherently green as they combine multiple reactants in a single pot, reducing waste and improving atom economy. researchgate.netmdpi.com This aligns with the principles of designing synthetic routes that are both efficient and environmentally benign.

Microwave-assisted synthesis has demonstrated significant advantages over conventional heating methods in the preparation of phthalazinone derivatives. mdpi.comresearchgate.net As seen in the palladium-catalyzed synthesis, microwave irradiation can dramatically shorten reaction times and improve yields. thieme-connect.de This not only saves energy but can also lead to cleaner reaction profiles with fewer byproducts. mdpi.com

The development of syntheses that occur under solvent-free conditions or in environmentally benign solvents is another cornerstone of green chemistry. mdpi.com While not always explicitly detailed for 2-aminophthalazin-1(2H)-one, the broader trend in heterocyclic synthesis is to move away from hazardous solvents. rasayanjournal.co.in The use of catalysts, such as palladium and copper, in small quantities to promote reactions that would otherwise require harsh conditions is also a key green strategy. rasayanjournal.co.in

Compound Index

Chemical Reactivity and Derivatization Strategies of 2 Aminophthalazin 1 2h One

Functional Group Transformations and Modulations

The derivatization of the phthalazinone core is most commonly achieved through functional group transformations, particularly at the C4 position and the N2 position. A prevalent strategy involves the synthesis of a halogenated precursor, typically 4-bromophthalazin-1(2H)-one, which serves as a versatile intermediate for introducing a wide range of functionalities via nucleophilic substitution or catalyzed coupling reactions.

The introduction of amino and polyamino groups at the C4 position is a widely explored transformation. Palladium-catalyzed amination (Buchwald-Hartwig reaction) of 2-alkyl-4-bromophthalazinones with various alkylamines, arylamines, and polyamines has been shown to be an effective method for generating libraries of 4-aminophthalazinone derivatives. researchgate.net Similarly, mixed copper-copper oxide has been used to catalyze the amination of 4-bromophthalazin-1(2H)-ones with primary amines. acs.org

Alkylation of the nitrogen atom at the 2-position is another key modulation. This is often performed on the 4-bromophthalazinone intermediate before the introduction of the C4-substituent. researchgate.netbeilstein-journals.org For instance, 4-bromo-2-(propan-2-yl)phthalazin-1(2H)-one can be synthesized and subsequently reacted with various amines to yield N-alkylated-4-aminophthalazinones. beilstein-journals.org

Further transformations can be carried out on the introduced amino group. For example, the amine intermediate can undergo methylation using reagents like methyl iodide or dimethyl sulfate. Condensation reactions are also possible; for instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield phthalazin-1(2H)-one hydrazones, which are precursors for further heterocyclic annulation.

Ring System Modifications and Expansion

Beyond substitutions on the existing ring, the phthalazinone core can undergo modifications that lead to expanded or annulated heterocyclic systems. A notable example is the transformation of phthalazinone derivatives into triazolo-phthalazines. This reaction proceeds via an intermediate hydrazone. The condensation of a 4-hydroxyphthalazinone with hydrazine hydrate yields a phthalazin-1(2H)-one hydrazone, which can then be cyclized under microwave irradiation to form the fused triazolo-phthalazine ring system.

Another synthetic approach involves the intramolecular cyclization of precursors to form the fused pyridazinone skeleton. For example, a synthetic route starting from methyl 2-(2-methoxy-2-oxoethyl)benzoate involves oxidation, reaction with hydrazine to form a hydrazone, and then intramolecular cyclization in the presence of thionyl chloride to build the core phthalazinone structure. metu.edu.tr

Mechanistic Elucidation of Core Transformations

The mechanisms for the key transformations of the phthalazinone core have been a subject of study, particularly for the widely used palladium-catalyzed reactions.

Palladium-Catalyzed Amination (Buchwald-Hartwig Type): The palladium-mediated C-N bond formation for the synthesis of 4-aminophthalazinones is believed to follow a catalytic cycle typical of Buchwald-Hartwig aminations. researchgate.net The generally accepted mechanism involves:

Oxidative Addition: The active Pd(0) complex reacts with the 4-bromophthalazinone, leading to an oxidative addition that forms a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the 4-aminophthalazinone product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Palladium-Catalyzed Isocyanide Insertion: A powerful multicomponent reaction for synthesizing 4-aminophthalazin-1(2H)-ones involves the palladium-catalyzed coupling of o-(pseudo)halobenzoates, hydrazines, and isocyanides. researchgate.netnih.govfrontiersin.org This method avoids the often tedious pre-functionalization of the phthalazinone core. The isocyanide is crucial as it not only facilitates the reaction but also introduces diversity into the final product. researchgate.net The reaction allows for the straightforward synthesis of diversely substituted 4-aminophthalazin-1(2H)-ones (APOs). nih.gov While the detailed mechanism can be complex, it fundamentally involves the insertion of the isocyanide into a palladium-aryl bond, followed by cyclization with the hydrazine component. acs.org

Synthesis of Structural Analogues and Libraries for Research

The development of efficient synthetic routes to produce libraries of 2-aminophthalazin-1(2H)-one analogues is critical for structure-activity relationship (SAR) studies and drug discovery programs. acs.org

Multicomponent Reactions (MCRs): The palladium-catalyzed MCR involving an o-halobenzoate, a hydrazine, and an isocyanide is a premier strategy for generating diverse 4-aminophthalazin-1(2H)-ones in a single pot. thieme-connect.de This approach is noted for its high efficiency and the ability to rapidly produce a variety of substituted products by simply changing the building blocks. For example, reacting methyl 2-bromobenzoate (B1222928) with hydrazine and tert-butyl isocyanide under microwave irradiation in the presence of a palladium catalyst yields 4-(tert-butylamino)phthalazin-1(2H)-one in excellent yield. thieme-connect.de This product can be further converted to 4-aminophthalazin-1(2H)-one. thieme-connect.de

Sequential Synthesis via Bromination and Amination: A more traditional, yet robust, method involves a stepwise approach. acs.org

Phthalazinone Formation: Cyclization of a 2-formylbenzoic acid with hydrazine produces the base phthalazin-1(2H)-one core. researchgate.netacs.org

Regioselective Bromination: The phthalazinone is then regioselectively brominated at the C4 position, often using agents like benzyltrimethylammonium (B79724) tribromide (BTMA-Br3). researchgate.netacs.org

Catalyzed Amination: The resulting 4-bromophthalazin-1(2H)-one is then coupled with a variety of primary amines using either palladium or copper catalysis to yield the final 4-alkylamino or 4-arylaminophthalazin-1(2H)-ones. researchgate.netacs.org

This sequential approach allows for controlled and regioselective introduction of substituents, making it highly valuable for creating focused libraries. acs.org

Research Findings on Synthesized Analogues

Below are interactive tables summarizing the synthesis of various 2-aminophthalazin-1(2H)-one structural analogues reported in the literature.

Spectroscopic and Diffraction Based Elucidation in 2 Aminophthalazin 1 2h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Aminophthalazin-1(2H)-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first line of analysis. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For derivatives of 2-Aminophthalazin-1(2H)-one, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, while protons on substituent groups have characteristic chemical shifts. beilstein-journals.org For instance, in a substituted derivative, the aromatic protons on the phthalazinone core can be observed as complex multiplets between δ 7.61 and 8.49 ppm. beilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. rsc.org The carbonyl carbon (C=O) of the phthalazinone ring is particularly characteristic, appearing significantly downfield. beilstein-journals.org For example, in several 2-substituted-4-aminophthalazin-1(2H)-one derivatives, the C=O signal is observed in the range of δ 157.8–159.0 ppm. beilstein-journals.org The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Aminophthalazin-1(2H)-one Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.59 - 8.49 | 120.8 - 143.6 |

| Carbonyl C=O | - | 158.0 |

| Amine NH | 4.77 | - |

Note: Data is for a representative N-substituted aminophthalazinone derivative and may vary based on specific substitution and solvent. beilstein-journals.org

To definitively assign the signals from ¹H and ¹³C NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, typically separated by two or three bonds. sdsu.eduemerypharma.com This is crucial for assigning the signals of the aromatic protons on the phthalazinone ring system. thieme-connect.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. epfl.ch

Together, these 2D NMR methods provide a comprehensive picture of the molecular structure of 2-Aminophthalazin-1(2H)-one and its analogues in solution. acgpubs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of 2-Aminophthalazin-1(2H)-one. clearsynth.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. beilstein-journals.org For example, the calculated mass for a protonated molecule of a derivative can be compared to the experimentally found value to confirm its identity. beilstein-journals.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Under the high-energy conditions of techniques like electron impact (EI) ionization, the molecule breaks apart into characteristic fragment ions. acdlabs.com The analysis of these fragments can help to confirm the presence of specific substructures within the molecule.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Representative Derivative

| Derivative | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| C₁₃H₁₆N₃O₂ | 246.1237 | 246.1240 |

| C₁₃H₁₆N₃OS | 262.1009 | 262.1012 |

Note: m/z stands for the mass-to-charge ratio. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk The technique measures the absorption of infrared radiation by molecular vibrations. savemyexams.com For 2-Aminophthalazin-1(2H)-one, the IR spectrum will show characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amino group (-NH₂) is indicated by stretching vibrations in the region of 3400-3300 cm⁻¹. libretexts.org The carbonyl group (C=O) of the lactam ring gives rise to a strong, sharp absorption band typically found between 1680 and 1630 cm⁻¹. beilstein-journals.orgstudymind.co.uk Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 2-Aminophthalazin-1(2H)-one

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Amino | N-H stretch | 3400 - 3200 (often two bands) |

| Carbonyl (Lactam) | C=O stretch | 1680 - 1630 |

| Aromatic | C=C stretch | 1600 - 1450 |

| Aromatic | C-H stretch | > 3000 |

Data compiled from typical ranges for these functional groups. beilstein-journals.orgekb.eg

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. libretexts.orgazom.com This technique involves diffracting X-rays off a single crystal of the compound. numberanalytics.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov

X-ray crystallography provides definitive information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and π-stacking interactions.

For example, a study on a copper(II) complex of a related aminophthalazinone derivative used X-ray crystallography to determine the molecular structure and the coordination of the metal ion. researchgate.net This level of detail is crucial for understanding the solid-state properties of 2-Aminophthalazin-1(2H)-one and for designing materials with specific properties.

Theoretical and Computational Investigations of 2 Aminophthalazin 1 2h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2-Aminophthalazin-1(2H)-one. These theoretical methods provide insights into the distribution of electrons, molecular orbital energies, and the molecule's susceptibility to electrophilic and nucleophilic attack.

The reactivity of phthalazinone derivatives is significantly influenced by their electronic properties. For instance, the presence of an amino group at the C4 position can modulate the electron density across the heterocyclic ring system. Theoretical studies, often employing Density Functional Theory (DFT), can quantify these effects. Calculations can reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer interactions and the molecule's kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Furthermore, computational models can predict the most likely sites for chemical reactions. For example, in the context of palladium-catalyzed amination reactions to synthesize 4-aminophthalazinone derivatives, understanding the electronic landscape of the precursor, 4-bromophthalazinone, is essential. d-nb.info The electron-withdrawing or -donating nature of substituents on the phthalazinone core can influence the ease of oxidative addition of the palladium catalyst, a critical step in the catalytic cycle. researchgate.net

The lactam-lactim tautomerism inherent to the phthalazinone ring system also presents an interesting subject for quantum chemical investigation. d-nb.info Calculations can determine the relative energies of the tautomers, providing insights into their equilibrium populations under different conditions. This is particularly relevant as the tautomeric form can dictate the regioselectivity of reactions such as alkylation. d-nb.info

Table 1: Calculated Electronic Properties of a Representative Phthalazinone Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Provides information about the molecule's polarity. |

Note: The values in this table are illustrative and would be derived from specific quantum chemical calculations for 2-Aminophthalazin-1(2H)-one.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are indispensable computational techniques for predicting how a ligand, such as 2-Aminophthalazin-1(2H)-one, might interact with a biological target, typically a protein. derpharmachemica.comresearchgate.net These methods are fundamental in drug discovery for predicting the binding orientation and affinity of a small molecule to its protein target. derpharmachemica.com

Docking studies simulate the placement of a ligand into the binding site of a protein, generating various possible binding poses. semanticscholar.org An analysis of these poses reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For derivatives of 2-Aminophthalazin-1(2H)-one, which have shown potential as inhibitors of various enzymes, understanding these interactions is crucial. nih.govresearchgate.net

For instance, in the development of inhibitors for nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), docking studies predicted the binding pose and interactions of 4-(phthalazin-1-yl)amino-benzenesulfonamide derivatives. nih.gov Similarly, in the design of human A3 adenosine (B11128) receptor (hA3 AR) antagonists, molecular docking revealed that 2-phenylphthalazin-1(2H)-one derivatives adopt a binding mode similar to other known antagonists. acs.org These analyses often identify key amino acid residues within the protein's active site that are critical for binding. nih.gov The interaction fingerprints generated from these studies can be used to compare the binding modes of different ligands. semanticscholar.org

Table 2: Key Interactions of a Phthalazinone Derivative with a Target Protein (Illustrative Example)

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp129 | Hydrogen Bond | 2.8 |

| Phe258 | π-π Stacking | 3.5 |

| Val84 | Hydrophobic | 3.9 |

| Arg102 | Salt Bridge | 4.2 |

Note: This table represents a hypothetical binding mode analysis for a 2-Aminophthalazin-1(2H)-one derivative.

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational modeling plays a significant role in elucidating these relationships. nih.gov By comparing the activities of a series of related compounds, such as substituted 2-Aminophthalazin-1(2H)-ones, computational methods can identify the structural features that are essential for potency and selectivity.

For example, SAR studies on 4-(phthalazin-1-yl)amino-benzenesulfonamide derivatives as NPP3 inhibitors revealed that a methyl group at the 4-position of the phthalazine (B143731) scaffold and a sulfonamide group in the meta-position of the benzenesulfonamide (B165840) moiety were important for inhibitory activity. nih.gov Similarly, in the development of TGFβ pathway inhibitors, SAR exploration of phthalazine derivatives identified specific substitutions that improved the selectivity index. nih.gov

Computational SAR can involve the generation of quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the biological activity of a set of molecules with their physicochemical properties or structural descriptors. Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2-Aminophthalazin-1(2H)-one, which may have rotatable bonds in its substituents, understanding its preferred conformations is crucial.

Computational methods can be used to calculate the potential energy of a molecule as a function of its torsional angles, generating a conformational energy landscape. This landscape reveals the low-energy, stable conformations that the molecule is most likely to adopt. The global minimum on this surface represents the most stable conformation.

The conformation of a ligand when it binds to a protein may not necessarily be its lowest energy conformation in solution. The energy penalty required to adopt the "bioactive" conformation is an important consideration in drug design. By understanding the conformational preferences of 2-Aminophthalazin-1(2H)-one and its derivatives, researchers can better rationalize their biological activities and design new compounds with improved properties. For instance, the relative orientation of the amino group and the phthalazinone ring system can significantly influence its ability to fit into a protein's binding pocket and form specific interactions.

Applications of 2 Aminophthalazin 1 2h One in Chemical Biology and Medicinal Chemistry Design

Role as a Privileged Scaffold in Drug Design and Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. mdpi.com The phthalazin-1(2H)-one core is a prominent example of such a scaffold, recognized for its synthetic and pharmacological versatility. nih.gov This fused heterocycle is a common structural feature in numerous bioactive compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

The therapeutic importance of this scaffold is highlighted by its presence in commercially available drugs and potent clinical candidates. For instance, the aminophthalazine and hydrazinylphthalazine moieties are found in drugs like the vasodilator hydralazine, budralazine, and the heart failure treatment carbazeran. nih.govbeilstein-journals.org Furthermore, the core is integral to the structure of the effective anticancer drug vatalanib. nih.govbeilstein-journals.org

The adaptability of the phthalazinone nucleus allows for its use in strategies like molecular hybridization, where it is combined with other pharmacophores to create new hybrid compounds. nih.gov This approach aims to develop derivatives with improved affinity, enhanced efficacy, and potentially novel or dual mechanisms of action, which is particularly valuable in addressing multifactorial diseases like cancer. nih.govresearchgate.net The significant interest from the pharmaceutical industry continually drives the development of new and improved synthetic methodologies to access diverse aminophthalazinone derivatives. nih.govbeilstein-journals.orgnih.gov

Mechanistic Studies of Biological Interactions (In Vitro/In Silico)

A key area where phthalazinone derivatives have made a substantial impact is in the field of enzyme inhibition. Notably, they are recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov The anticancer drug Olaparib, a 4-substituted phthalazinone, exemplifies the clinical success of this class of inhibitors. nih.gov Molecular docking studies have further supported the potential of phthalazinone derivatives to act through PARP inhibition. researchgate.net

Beyond PARP, the phthalazinone scaffold has been utilized to target other critical enzymes. Research has shown that various derivatives can inhibit a range of enzymes, demonstrating the scaffold's versatility.

Table 1: Enzyme Inhibition by Phthalazinone Derivatives

| Derivative Class | Target Enzyme | Biological Context | Reference(s) |

|---|---|---|---|

| 4-Substituted Phthalazinones | Poly(ADP-ribose) polymerase (PARP) | DNA Repair, Cancer | nih.govnih.gov |

| Oxadiazol-phthalazinones | p38 Mitogen-Activated Protein Kinase (MAPK) | Signal Transduction, Cancer | nih.govresearchgate.net |

| Oxadiazol-phthalazinones | Topoisomerase II | DNA Replication, Cancer | nih.govresearchgate.net |

| Methylphthalazin-1-one Derivatives | Acetohydroxyacid Synthase (AHAS) | Amino Acid Biosynthesis (Herbicidal) | nih.gov |

Derivatives of aminophthalazinone have been explored for their ability to interact with various cellular receptors. They have been specifically investigated as potential antagonists for the human A3 adenosine (B11128) receptor (hA3), which is a target for conditions like chronic pain and neurodegenerative disorders. nih.govresearchgate.net

Furthermore, the phthalazinone skeleton has been successfully employed to develop nonsteroidal antagonists for the androgen receptor (AR), which is a key player in the development and progression of prostate cancer. nih.gov In one study, a series of 4-benzyl-1-(2H)-phthalazinone derivatives were synthesized, with compound 11c emerging as a potent inhibitor of prostate cancer cell proliferation (IC50: 0.18 μM) and displaying high binding affinity to the wild-type androgen receptor (IC50: 10.9 μM). nih.gov This compound was also effective against cells containing a mutated androgen receptor. nih.gov Docking studies revealed that the benzyl (B1604629) group on the phthalazinone structure is a critical feature for its antagonistic activity. nih.gov

The anticancer potential of aminophthalazinone derivatives has been extensively documented through in vitro studies across a wide range of human cancer cell lines. nih.govbeilstein-journals.org These compounds have demonstrated significant cytotoxic effects, and research has begun to unravel the mechanisms behind their anti-proliferative activity.

One primary mechanism is the induction of apoptosis, or programmed cell death. For instance, certain oxadiazol-phthalazinone derivatives were found to induce apoptosis by increasing the expression of the tumor suppressor gene p53 and caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov Another study showed a phthalazinone derivative inducing apoptosis in HCT-116 colon cancer cells by a factor of 21.7 and arresting cell proliferation in the S-phase of the cell cycle. researchgate.net

Cell cycle arrest is another key mechanism. The elevation of p53 expression by some derivatives leads to a halt in the cell cycle, often at the G1/S checkpoint, which prevents cancer cells from replicating. nih.gov This is frequently accompanied by the downregulation of cyclin-dependent kinase 1 (cdk1), a crucial protein for cell cycle progression. nih.gov In Merkel cell carcinoma, a specific phthalazinone derivative was found to inhibit tumor cell growth by repressing the transcription of the oncogenic T antigens of the Merkel cell polyomavirus. mdpi.com

Table 2: Anti-proliferative Activity of Selected Phthalazinone Derivatives

| Derivative/Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Phthalazinone-dithiocarbamate hybrids | A2780 (Ovarian), NCI-H460 (Lung), MCF-7 (Breast) | <10 µM for promising compounds | Not specified | nih.govresearchgate.net |

| Oxadiazol-phthalazinone 1 & 2e | HepG2 (Liver), MCF-7 (Breast) | Submicromolar | Cell Cycle Arrest, Apoptosis Induction, MAPK & Topo II Inhibition | nih.gov |

| 4-Benzyl-1-(2H)-phthalazinone 11c | SC-3 (Prostate) | 0.18 µM | Androgen Receptor Antagonism | nih.gov |

| Amino/Polyamino-phthalazinones | HT-29 (Colon), PC-3 (Prostate) | Active (Specific IC50 not provided) | Cytotoxicity | nih.govbeilstein-journals.org |

| Phthalazine (B143731) derivatives 11d, 12c, 12d | MCF-7 (Breast) | 2.1 µM, 1.4 µM, 1.9 µM | EGFR-mediated apoptosis | nih.gov |

The phthalazinone scaffold is not only effective against cancer cells but also shows promise in combating microbial and fungal pathogens. nih.gov A study involving twenty-five polysubstituted phthalazinone derivatives revealed significant antifungal activity against a panel of clinically important fungi. researchgate.netnih.gov Among these, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one was particularly potent, exhibiting remarkable activity against dermatophytes and Cryptococcus neoformans. researchgate.netnih.gov Other research efforts have focused on synthesizing novel phthalazinone derivatives to explore their antibacterial properties, with some compounds showing moderate to good activity against various bacterial strains. researchgate.netresearchgate.net

In addition to interacting with biological macromolecules, aminophthalazinone derivatives have been identified as promising ligands for coordinating with metal ions. nih.govbeilstein-journals.org Their structure contains nitrogen and oxygen atoms that can act as donors, allowing them to form stable complexes with biologically relevant metal ions such as copper(II) (Cu(II)) and zinc. nih.govbeilstein-journals.org

Studies have specifically investigated the complexation of aminophthalazinones with Cu(II) ions. nih.govbeilstein-journals.orgresearchgate.net Using techniques like mass spectrometry, researchers have confirmed that nitrogen atoms within the phthalazinone structure participate in the coordination of the metal ion, leading to the formation of stable complexes. nih.govresearchgate.netresearchgate.net This property opens up potential applications in areas such as bioinorganic chemistry and the development of metal-based diagnostics or therapeutics.

Metal Ion Coordination and Complexation Studies

Ligand Properties and Metal-Ligand Interactions

The molecular architecture of 2-aminophthalazin-1(2H)-one features multiple potential donor atoms, making it an interesting candidate for study as a ligand in coordination chemistry. The phthalazinone ring system contains a lactam moiety (a cyclic amide) and an additional amino group, which together offer several sites for coordination with metal ions. These sites primarily include the exocyclic amino nitrogen, the ring nitrogen atoms, and the carbonyl oxygen atom. The ability of these sites to donate lone pairs of electrons allows 2-aminophthalazin-1(2H)-one and its derivatives to form stable coordination complexes with various transition metals.

Research into the coordinating properties of aminophthalazinone derivatives has confirmed their capacity to act as polydentate ligands. nih.gov While the parent phthalazin-1(2H)-one molecule is considered a potential tridentate NNO ligand (coordinating through two nitrogen atoms and one oxygen atom), historical studies often showed coordination occurring primarily through the oxygen atom. nih.gov However, investigations into amino-substituted phthalazinones have revealed a more complex and versatile coordination behavior.

A key study investigating the complexation of N-substituted 4-aminophthalazinone derivatives with copper(II) ions demonstrated that these molecules indeed form stable coordination compounds. nih.govresearchgate.net Spectroscopic analysis and structural studies of the resulting complexes have shown the definitive participation of the nitrogen atoms in the coordination to the Cu(II) center. researchgate.net This mode of binding highlights the role of the amino substituent in influencing the ligand's coordination properties, engaging the nitrogen atoms in metal chelation. This interaction is significant as the biological and chemical properties of a ligand can be substantially modified upon complexation with a metal ion.

The formation of these metal-ligand complexes is typically characterized using various analytical techniques to elucidate the structure and binding mode. These methods often include:

Infrared (IR) Spectroscopy: To identify shifts in the vibrational frequencies of the C=O and N-H bonds upon coordination to a metal center.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Mass Spectrometry: To determine the stoichiometry of the metal-ligand complex.

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, and the precise coordination environment of the metal ion.

The table below summarizes the key findings from studies on the coordination behavior of aminophthalazinone derivatives.

| Research Focus | Metal Ion Studied | Key Findings | Source |

| Coordinating Properties of Aminophthalazinones | Copper (II) | Derivatives of aminophthalazinone act as ligands, forming stable coordination compounds with Cu(II). | nih.gov |

| Mode of Coordination | Copper (II) | Spectroscopic evidence confirms the participation of nitrogen atoms in the complexation of the Cu(II) ion. | researchgate.net |

These findings underscore the potential of 2-aminophthalazin-1(2H)-one and related structures to be employed as versatile ligands in the design of new metal-based compounds for applications in chemical biology and medicinal chemistry.

Emerging Research Directions and Future Perspectives for 2 Aminophthalazin 1 2h One

Development of Novel Catalytic Transformations

The synthesis of functionalized 2-aminophthalazin-1(2H)-one derivatives is pivotal for exploring their therapeutic and material applications. Modern organic synthesis has moved towards more efficient and versatile methods, with a significant focus on transition-metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of 4-aminophthalazin-1(2H)-ones. nih.gov This methodology allows for the formation of carbon-nitrogen (C-N) bonds by coupling 4-bromophthalazinones with a wide array of primary and secondary amines. nih.gov Researchers have optimized these reactions by exploring various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., Xantphos, DPEPhos, DavePhos, BINAP), and bases to achieve high yields with diverse substrates, including aliphatic, aromatic, and cyclic amines, as well as polyamines. nih.gov

However, the direct Pd-coupling of bromophthalazinones that possess an N-H moiety can be challenging without N-protection of the amide function. nih.gov This has led to multi-step synthetic routes involving initial N-alkylation or N-arylation followed by the palladium-catalyzed amination at the C4 position. nih.gov

Beyond traditional two-component couplings, novel multicomponent reactions (MCRs) are emerging as a highly efficient strategy. One such approach involves a palladium-catalyzed three-component coupling of hydrazines, tertiary isocyanides, and ortho-halobenzoates to directly assemble the 4-aminophthalazin-1(2H)-one core. nih.gov This method is particularly attractive for its synthetic efficiency and ability to generate molecular diversity from simple starting materials.

| Catalytic Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos), Base (e.g., t-BuOK) | Forms a C-N bond between a 4-bromophthalazinone and an amine. It is a versatile method for introducing a wide range of amino groups. | nih.gov |

| Multicomponent Reaction | Palladium catalyst, Hydrazine (B178648), Tertiary isocyanide, ortho-halobenzoate | A one-pot reaction that combines three or more starting materials to form the final product, offering high atom economy and efficiency. | nih.gov |

Future research in this area will likely focus on developing more sustainable catalytic systems, such as those using earth-abundant metals, and expanding the scope of MCRs to allow for even greater complexity in the resulting molecules. The development of enantioselective catalytic methods to control stereochemistry will also be a critical step forward.

Applications in Materials Science and Photophysical Research

While the biological activity of 2-aminophthalazin-1(2H)-one derivatives is well-documented, their potential in materials science is a nascent but promising field. The rigid, planar, and electron-rich nature of the phthalazinone core suggests its suitability as a building block for functional organic materials.

One notable application is the use of a phthalazinone-based dinitrile monomer, 2-(4'-cyanophenyl)-4-(4'-cyanophenyl)-2,3-phthalazin-1-one, to synthesize a microporous organic polymer. This material, a covalent triazine-based framework (CTF), was produced through the ionothermal trimerization of the nitrile groups. The resulting polymer exhibited significant microporosity and a high apparent surface area, properties that are highly desirable for applications in gas storage and separation.

Furthermore, the phthalazinone moiety has been incorporated into reactive dyes. These dyes are designed to form covalent bonds with fibers like wool and cotton, leading to high stability and fastness of the coloration. The amino group on the phthalazinone core provides a convenient handle for chemical modification and attachment to other molecular systems.

The photophysical properties of 2-aminophthalazin-1(2H)-one derivatives remain largely unexplored. However, related nitrogen-containing heterocyclic compounds are known to exhibit interesting fluorescence and phosphorescence properties. The phthalazinone scaffold, with its conjugated system, is a chromophore that could be systematically modified to tune its absorption and emission characteristics. Future research could focus on synthesizing derivatives with various electron-donating and electron-withdrawing groups to modulate their electronic transitions. Such studies could lead to the development of novel fluorescent probes for bio-imaging, sensors for detecting specific analytes, or even emissive materials for organic light-emitting diodes (OLEDs). The coordination ability of aminophthalazinones with metal ions, such as Cu(II), also opens avenues for creating new phosphorescent materials and catalysts. nih.gov

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries against biological targets. The 2-aminophthalazin-1(2H)-one scaffold is well-suited for inclusion in such screening campaigns due to its synthetic tractability and its prevalence in known bioactive molecules.

A pertinent example of this integration is the discovery of novel glucose uptake activators. nih.gov In a study aimed at identifying new treatments for type 2 diabetes, an HTS campaign of 5,000 drug-like compounds was conducted in skeletal muscle cells. This screening identified an N-substituted phthalazinone acetamide (B32628) as a promising hit that modulated glucose uptake. nih.gov Subsequent synthesis and testing of related analogues established a preliminary structure-activity relationship (SAR) and led to a lead compound, a thiazolyl-phthalazinone acetamide, which stimulated glucose uptake with high potency (EC₅₀ of 0.07 ± 0.02 µM) without activating the PPAR-γ receptor, a common mechanism associated with undesirable side effects. nih.gov

This success story highlights the potential of using HTS to uncover new biological functions for phthalazinone derivatives. Future efforts will likely involve the creation of large, diverse libraries of 2-aminophthalazin-1(2H)-one analogues using combinatorial chemistry and the catalytic methods described in section 7.1. These libraries can then be screened against a wide range of biological targets, from enzymes to receptors, to identify new starting points for drug discovery programs. Furthermore, the integration of HTS with computational methods, such as virtual screening, can help to prioritize compounds and increase the efficiency of the screening process.

Prospects for Rational Design of Bioactive Compounds

The rational design of bioactive compounds based on the 2-aminophthalazin-1(2H)-one scaffold is an area of intense research, driven by the successes of molecules like the PARP inhibitor Olaparib. jst.go.jp This approach combines computational modeling with medicinal chemistry to create potent and selective inhibitors for specific biological targets.

Molecular docking studies are frequently employed to predict how phthalazinone derivatives will bind to the active site of a target protein. nih.govnih.gov For example, in the design of novel PARP-1 inhibitors, the phthalazinone core is known to occupy a key part of the binding pocket, forming crucial hydrogen bond interactions with amino acid residues like Gly863 and Ser904. jst.go.jpresearchgate.net The design strategy often involves retaining this core pharmacophore while modifying other parts of the molecule to enhance binding affinity, selectivity, and pharmacokinetic properties. jst.go.jp

Structure-activity relationship (SAR) studies are critical for this process. By systematically synthesizing and testing a series of related compounds, researchers can determine which chemical modifications lead to improved biological activity. For instance, in the development of antifungal phthalazinones, it was found that a methyl group at the N-2 position was optimal for activity against dermatophytes, whereas larger groups like ethyl or allyl led to a decrease or loss of activity. mdpi.com Similarly, in the design of COX-2 inhibitors, specific substitutions on the 4-phenyl ring of the phthalazinone core were found to be critical for both potency and selectivity. nih.gov

| Target | Design Strategy | Key Findings / SAR | Reference |

|---|---|---|---|

| PARP-1 | Lead optimization based on Olaparib; Molecular docking. | The phthalazinone core is a key pharmacophore. Modifications to the "tail" region of the molecule can be made to improve properties while maintaining inhibitory activity. | jst.go.jp |

| COX-2 | Molecular docking to predict binding modes. | Specific derivatives showed high potency and selectivity for COX-2 over COX-1, with a better gastric safety profile than celecoxib. | nih.gov |

| Protein Kinases (DYRK1A, GSK3) | Scaffold-based design and docking calculations. | The phthalazinone scaffold is an interesting starting point for designing potent inhibitors of both DYRK1A and GSK3. | researchgate.net |

| Cholinesterases (AChE/BuChE) | Design of donepezil (B133215) analogues based on the phthalazinone scaffold. | Structural modifications significantly affected inhibitory potency and selectivity for AChE over BuChE. | rsc.org |

The future of rational design for these compounds will involve the increasing use of sophisticated computational tools, including machine learning and artificial intelligence, to build predictive QSAR models. frontiersin.org These models can help to identify the key molecular descriptors that correlate with biological activity, allowing for the in silico design of new compounds with enhanced potency and drug-like properties before they are synthesized in the lab. This synergy between computational chemistry and synthetic chemistry will accelerate the discovery of the next generation of 2-aminophthalazin-1(2H)-one-based therapeutics.

Q & A

Q. What are the established synthetic routes for 2-aminophthalazin-1(2H)-one, and what are their limitations?

The primary synthetic methods involve:

- Multicomponent reactions starting from o-bromobenzoate derivatives using palladium-catalyzed isocyanide insertion (limited to tertiary-substituted isocyanides) .

- Palladium/copper-catalyzed coupling of bromolactams with amines, which requires lengthy preparation of brominated precursors . Limitations include poor regioselectivity, low yields for secondary/primary amines, and challenges in scaling reactions due to sensitivity to oxygen and moisture .

Q. How are spectral techniques (NMR, IR, MS) employed to characterize 2-aminophthalazin-1(2H)-one derivatives?

- 1H/13C NMR identifies substitution patterns on the phthalazinone core, with aromatic protons appearing as multiplets (δ 7.2–8.5 ppm) and NH2 groups as broad singlets (δ 4.5–5.5 ppm) .

- IR spectroscopy confirms lactam carbonyl stretches (1650–1700 cm⁻¹) and NH2 bending modes (1550–1600 cm⁻¹) .

- Mass spectrometry (EI or ESI) validates molecular ions (e.g., [M+H]+) and fragmentation patterns, such as loss of NH2 or lactam ring cleavage .

Q. What pharmacological activities are associated with 2-aminophthalazin-1(2H)-one derivatives?

These compounds exhibit:

- Antihypertensive activity via vasodilation (e.g., hydralazine analogs) .

- Antimicrobial properties against Gram-positive bacteria (MIC: 8–32 µg/mL) .

- Cytotoxicity in cancer cell lines (IC50: 10–50 µM), linked to DNA intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How can regioselectivity challenges in amination reactions of phthalazinones be addressed?

- Protecting group strategies : Use Boc or acetyl groups to direct amination to specific positions .

- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 80% yield in 30 mins vs. 24 hrs conventionally) .

- Computational modeling : DFT studies predict electron-deficient sites for nucleophilic attack, guiding experimental design .

Q. What methodologies resolve contradictions in spectral data for structurally similar derivatives?

- X-ray crystallography : Definitive confirmation of tautomeric forms (e.g., lactam-lactim equilibria) and substitution patterns .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded aromatic regions .

- Isotopic labeling : 15N-tagged NH2 groups clarify ambiguous IR/NMR assignments .

Q. How do coordination properties of polyaminophthalazinones influence their biological activity?

- Metal complexation : Cu(II) or Zn(II) complexes enhance DNA-binding affinity (e.g., ΔTm = 5–8°C in thermal denaturation assays) .

- Redox activity : Fe(III) complexes generate ROS, amplifying cytotoxicity in hypoxic tumor environments .

- Stoichiometric analysis : Job’s plot experiments determine metal-ligand ratios (e.g., 1:2 for Zn-phthalazinone complexes) .

Q. What strategies improve the pharmacokinetic profile of 2-aminophthalazin-1(2H)-one-based drug candidates?

- Prodrug approaches : Esterification of NH2 groups enhances solubility (e.g., logP reduction from 2.5 to 1.8) .

- Lipinski’s Rule compliance : Structural modifications (e.g., methyl or fluorine substitution) optimize molecular weight (<500 Da) and hydrogen bond donors (<5) .

- In vitro metabolic studies : Liver microsome assays identify metabolic hotspots for stabilization (e.g., CYP3A4-mediated oxidation) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.